

Technical Comparison Guide: Fluorescent Red Mega 500 vs. Mega 520

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Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Executive Summary: The "Mega" Advantage

In high-content screening and multicolor microscopy, spectral crowding is a persistent bottleneck. **Fluorescent Red Mega 500** and Mega 520 are specialized Large Stokes Shift (LSS) coumarin-based fluorophores designed to overcome this limitation.

Unlike conventional "Red" dyes (e.g., Cy3, Alexa Fluor 555) that require yellow/green excitation (532–561 nm), the Mega series dyes are engineered to absorb in the blue-green region (488–532 nm) but emit in the orange-red to far-red spectrum (600–670 nm).

This unique spectral separation allows researchers to:

- **Multiplex with Standard Green Dyes:** Excite FITC/Alexa 488 and a Mega dye simultaneously with a single 488 nm or 514 nm laser line.
- **Eliminate Cross-Talk:** Detect the Mega dye in a separate red/far-red channel, bypassing the green emission window entirely.
- **Replace FRET Tandems:** Achieve long-wavelength emission without the instability or size bulk of PE-Cy5/PerCP conjugates.

Spectral Specifications & Physical Properties[1][2][3][4][5][6][7][8]

The core distinction between Mega 500 and Mega 520 lies in their emission capabilities and optimal excitation sources. While both are LSS dyes, Mega 520 offers a significantly further red-shifted emission, making it suitable for distinct detection channels.

Table 1: Comparative Technical Specifications

Feature	Fluorescent Red Mega 500	Fluorescent Red Mega 520
Excitation Max ()	500 nm	520 nm
Emission Max ()	612 nm (Orange-Red)	664 nm (Far-Red)
Stokes Shift	~112 nm	~144 nm
Extinction Coeff. ()	90,000	50,000
Optimal Laser Line	488 nm, 514 nm	514 nm, 532 nm
Detection Channel	PE-Texas Red / ECD	Cy5 / APC
Solubility	DMSO, DMF, Water (moderate)	DMSO, DMF, Water (moderate)
Primary Application	3-Color Imaging with 1 Laser	STED Microscopy, 4-Color Flow

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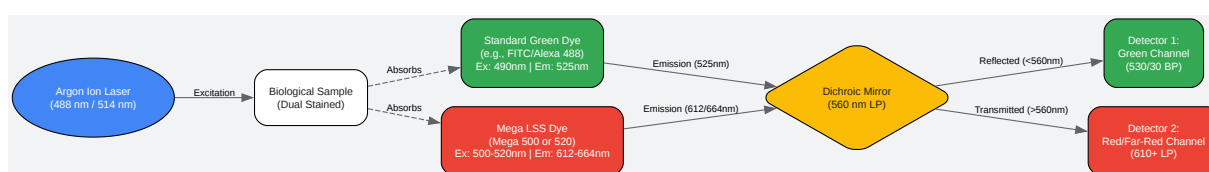
Note on Nomenclature: The "500" and "520" in the product names refer to their excitation maxima, not their emission. This is contrary to many standard dyes (like Alexa 488) where the number indicates excitation, but users often confuse them with emission-based names (like Atto 647).

Mechanism of Action: The LSS Phenomenon

The "Mega" shift is achieved through Intramolecular Charge Transfer (ICT). Upon excitation, the electron distribution within the coumarin scaffold changes drastically, relaxing to a lower energy state before photon emission. This energy loss results in the massive wavelength shift.

Diagram 1: Spectral Multiplexing Workflow

This diagram illustrates how Mega 500/520 allows single-laser excitation of multiple distinct fluorophores.



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Caption: Single-laser excitation (488/514nm) simultaneously drives Green and Mega dyes, which are then optically separated by emission wavelength.

Experimental Applications & Performance

A. Multicolor Flow Cytometry

- **Mega 500:** Ideal for filling the "ECD" or "PE-Texas Red" channel (610/20 BP) on a standard Blue (488 nm) laser. It effectively creates a "third color" off the Blue laser (alongside FITC and PE) without needing a Yellow-Green laser.
- **Mega 520:** Pushes emission into the Cy5/APC channel. This is rare for a blue-excited dye. It allows researchers to save the Red (633/640 nm) laser for other markers, or to perform "4-color" imaging on a simple confocal microscope equipped only with Argon (488/514) lines.

B. STED Microscopy (Super-Resolution)

Mega 520 is particularly noted in literature for STED (Stimulated Emission Depletion) microscopy.

- **Depletion:** Its long emission tail allows efficient depletion with standard 660 nm or 775 nm STED lasers.
- **Advantage:** It can be paired with standard green dyes (like Oregon Green 488) for dual-color STED using a single depletion line, ensuring perfect co-alignment.

Detailed Labeling Protocol (NHS Ester)

This protocol is validated for labeling proteins (antibodies, streptavidin) with **Fluorescent Red Mega 500/520 NHS Esters**.

Reagents Required

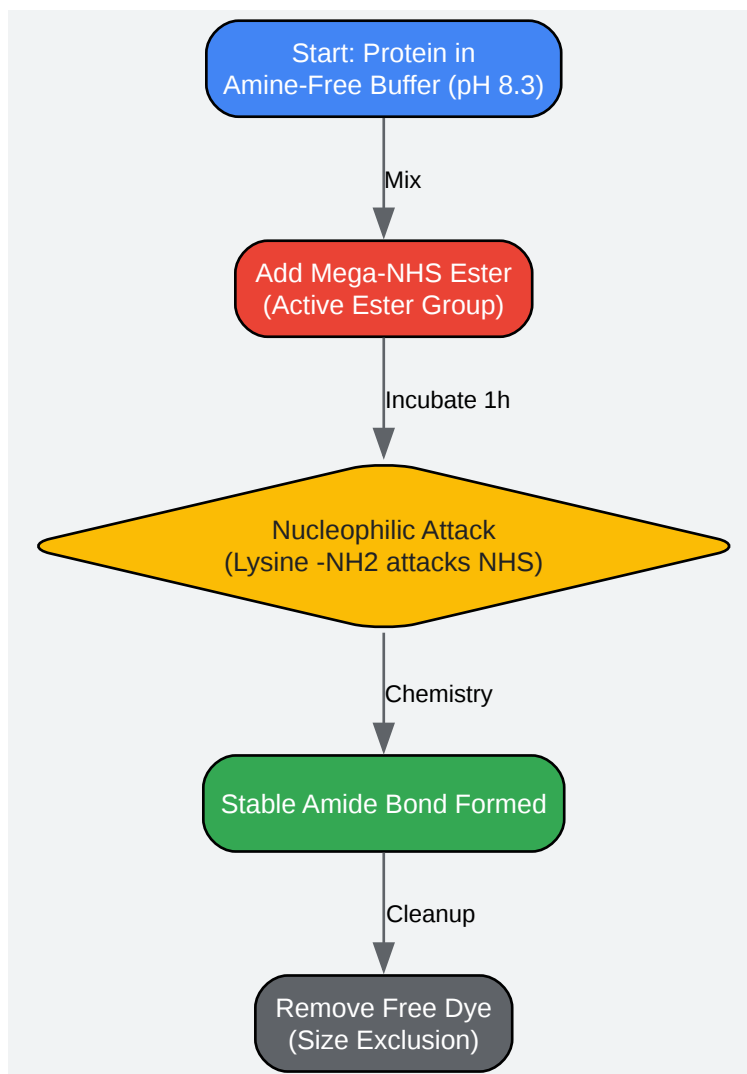
- Mega 500 or 520 NHS Ester (Store at -20°C, desiccated).
- Anhydrous DMSO or DMF.
- Sodium Bicarbonate Buffer (0.1 M, pH 8.3–8.5).
- Purification Column (Sephadex G-25 or equivalent desalting column).

Step-by-Step Methodology

- Protein Preparation:

- Ensure the protein is in a buffer free of primary amines (No Tris, Glycine, or BSA).
- Exchange buffer to 0.1 M Sodium Bicarbonate (pH 8.3) if necessary.
- Adjust protein concentration to 2–10 mg/mL.
- Dye Solubilization:
 - Dissolve 1 mg of Mega NHS ester in 50–100 μ L of anhydrous DMSO.
 - Critical: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.
- Conjugation Reaction:
 - Calculate the molar ratio. For antibodies (IgG), start with a 10:1 to 20:1 molar excess of dye to protein.
 - Add the dye solution slowly to the protein while vortexing gently.
 - Incubate for 1 hour at Room Temperature in the dark with continuous rotation.
- Purification (Self-Validating Step):
 - Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS.
 - Visual Check: You will see two bands. The faster-moving band (protein-dye conjugate) should be collected. The slower band is free dye.
 - Validation: Measure Absorbance at 280 nm (Protein) and 500/520 nm (Dye). Calculate Degree of Labeling (DOL).

Diagram 2: Chemical Conjugation Logic



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Caption: The NHS-ester targets primary amines (Lysine residues) on the protein surface, forming a stable covalent amide bond.

References

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